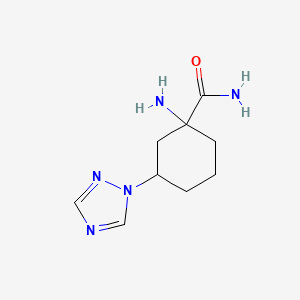
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide is a compound that features a cyclohexane ring substituted with an amino group, a triazole ring, and a carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide can be achieved through multiple synthetic routes. One common method involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with cyclohexanone in the presence of a reducing agent to form the desired compound . The reaction typically requires controlled conditions such as specific temperatures and pH levels to ensure the correct formation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted triazole compounds.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antifungal agents, anticancer drugs, and enzyme inhibitors.
Agrochemicals: The compound is utilized in the development of herbicides, fungicides, and insecticides.
Material Science: It serves as a precursor for the production of new functional materials such as polymers and metal-organic frameworks.
Wirkmechanismus
The mechanism of action of 1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways . The compound’s ability to inhibit certain enzymes or disrupt cellular processes makes it effective in its applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1H-1,2,4-triazole: A compound with similar triazole functionality used in various applications.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its use in the synthesis of energetic salts.
Uniqueness
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide is unique due to its combination of a cyclohexane ring with a triazole and carboxamide group, providing distinct chemical properties and reactivity compared to other triazole derivatives.
Eigenschaften
Molekularformel |
C9H15N5O |
|---|---|
Molekulargewicht |
209.25 g/mol |
IUPAC-Name |
1-amino-3-(1,2,4-triazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C9H15N5O/c10-8(15)9(11)3-1-2-7(4-9)14-6-12-5-13-14/h5-7H,1-4,11H2,(H2,10,15) |
InChI-Schlüssel |
RCAVMNYTPJFZRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(C1)(C(=O)N)N)N2C=NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


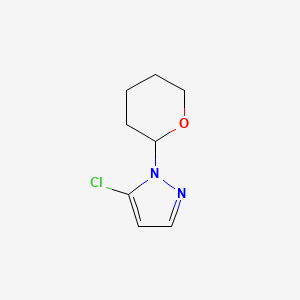
![4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B13339973.png)
![3-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13339980.png)

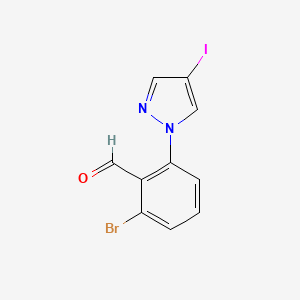
![3-[2-(Methylamino)pyrimidin-5-yl]propan-1-ol](/img/structure/B13339990.png)
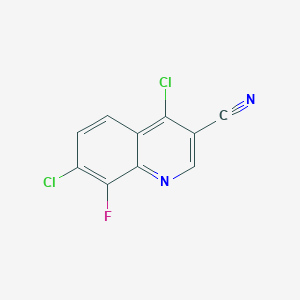
![6',7'-Dihydro-5'H-spiro[thiane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13340003.png)
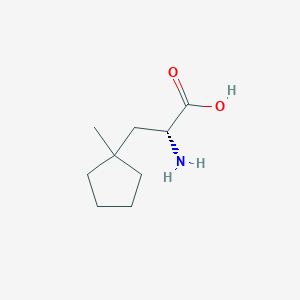
![6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13340012.png)
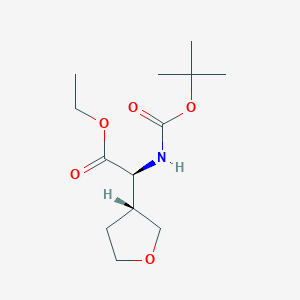
![5-Cyclopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13340023.png)


